BenchChemオンラインストアへようこそ!

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Salt selection Aqueous solubility Formulation

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2193061-07-1; molecular formula C₁₇H₂₀ClNO; MW 289.80 g/mol) is a 3,7-disubstituted tetrahydroisoquinoline (THIQ) supplied as the hydrochloride salt. The THIQ scaffold is a privileged structure in medicinal chemistry, exploited as inhibitors of phenylethanolamine N-methyltransferase (PNMT), phosphodiesterase 4 (PDE4), and cholinesterases.

Molecular Formula C17H20ClNO
Molecular Weight 289.8
CAS No. 2193061-07-1
Cat. No. B2601953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS2193061-07-1
Molecular FormulaC17H20ClNO
Molecular Weight289.8
Structural Identifiers
SMILESCC1CC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C17H19NO.ClH/c1-13-9-15-7-8-17(10-16(15)11-18-13)19-12-14-5-3-2-4-6-14;/h2-8,10,13,18H,9,11-12H2,1H3;1H
InChIKeyCQTOSNCICHROTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride – Compound Identity, Salt-Form Rationale, and Procurement Context


7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2193061-07-1; molecular formula C₁₇H₂₀ClNO; MW 289.80 g/mol) is a 3,7-disubstituted tetrahydroisoquinoline (THIQ) supplied as the hydrochloride salt . The THIQ scaffold is a privileged structure in medicinal chemistry, exploited as inhibitors of phenylethanolamine N-methyltransferase (PNMT), phosphodiesterase 4 (PDE4), and cholinesterases [1]. This particular compound bears a benzyloxy group at the 7-position and a methyl group at the 3-position on the saturated ring, a substitution pattern that maps directly onto the 3,7-disubstituted THIQ series shown to produce synergistic gains in PNMT inhibitory potency and α₂-adrenoceptor selectivity [2].

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride – Why In-Class Analogs Cannot Be Assumed Interchangeable


The 3,7-disubstitution pattern on the THIQ nucleus is not additive; it is synergistic. In the PNMT system, 3-methyl-THIQ alone (Ki = 2.1 µM) and 7-substituted-THIQ alone each provide only modest potency, whereas the combination of a 3-alkyl and a 7-electron-withdrawing or lipophilic substituent yields a >600-fold improvement in selectivity over α₂-adrenoceptor [1]. Substituting the 7-benzyloxy group of the target compound with a 7-hydroxy, 7-methoxy, or unsubstituted analog will therefore alter both the lipophilic character and the hydrogen-bonding capacity at the active site, directly impacting target binding [2]. Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the free base (CAS 1455639-79-8), affecting formulation and assay reproducibility . Procurement decisions that treat this compound as a generic THIQ building block risk selecting an analog with substantially different potency, selectivity, and physicochemical behavior.

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride – Quantitative Differentiation Evidence Against Closest Comparators


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Advantage

The hydrochloride salt of 7-(benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline (MW 289.80, CAS 2193061-07-1) is expected to exhibit significantly higher aqueous solubility than the free base (MW 253.34, CAS 1455639-79-8). While direct solubility measurements for this specific compound are not publicly reported, the general principle of hydrochloride salt formation for secondary amine-containing THIQs is well established: protonation of the secondary amine increases polarity and disrupts crystal lattice energy, typically improving aqueous solubility by ≥10-fold relative to the free base [1]. The free base form is a neutral, relatively lipophilic molecule (cLogP estimated ~3.5–4.0) and would require organic co-solvents for in vitro assay preparation, introducing potential solvent artifacts. The hydrochloride salt is the preferred form for aqueous-based biological assays and for solid dosing in preclinical studies .

Salt selection Aqueous solubility Formulation Bioavailability

3-Methyl Substitution Confers PNMT Inhibitory Potency Enhancement Over Unsubstituted THIQ

The 3-methyl substituent on the THIQ scaffold is a critical determinant of PNMT inhibitory potency. In direct head-to-head enzymatic assays, 3-methyl-THIQ (Ki = 2.1 µM) is approximately 4.6-fold more potent than unsubstituted THIQ (Ki = 9.7 µM) against human PNMT [1]. This gain arises because the 3-methyl group occupies a sterically compact hydrophobic pocket in the PNMT active site that cannot accommodate larger substituents (e.g., 3-ethyl-THIQ shows diminished potency) [2]. The target compound 7-(benzyloxy)-3-methyl-THIQ retains this 3-methyl pharmacophore, whereas analogs lacking the 3-methyl group (e.g., 7-benzyloxy-THIQ, CAS 152035-13-7) would be expected to lose this potency advantage and also alter the selectivity profile against α₂-adrenoceptor (selectivity ratio α₂ Ki / PNMT Ki for 3-methyl-THIQ = 0.36 vs. 0.036 for unsubstituted THIQ) [1].

PNMT inhibition Structure-activity relationship 3-methyl effect Epinephrine biosynthesis

7-Benzyloxy Substitution Exploits Lipophilic Pocket and Enables Synergistic Selectivity Over α₂-Adrenoceptor

The 7-position of the THIQ scaffold interacts with a hydrophilic pocket in the PNMT active site that tolerates both hydrogen-bond donors and lipophilic substituents [1]. In the PNMT system, 7-hydroxy-THIQ shows enhanced affinity over unsubstituted THIQ, while the corresponding 7-methoxy ether shows diminished affinity, indicating that an acidic hydrogen at this position is beneficial but not strictly required [1]. Critically, the 1999 Grunewald study demonstrated that 3,7-disubstitution produces a synergistic effect: combining a 3-alkyl group with a 7-electron-withdrawing or lipophilic substituent simultaneously increases PNMT potency and reduces α₂-adrenoceptor affinity, achieving selectivity ratios (α₂ Ki / PNMT Ki) exceeding 4000 in optimized analogs [2]. The target compound's 7-benzyloxy group provides a lipophilic, sterically demanding substituent that mimics the electron-rich character of the 7-hydroxy group while eliminating the acidic proton. This is expected to reduce α₂-adrenoceptor off-target binding (a known liability of 7-unsubstituted and 7-hydroxy THIQs) while maintaining PNMT active-site occupancy through hydrophobic interactions [2].

7-substitution SAR Lipophilic pocket α₂-adrenoceptor selectivity Synergistic disubstitution

Enhanced Lipophilicity (cLogP) vs. 7-Hydroxy and 7-Methoxy Analogs Drives Membrane Permeability and CNS Exposure Potential

The 7-benzyloxy substituent substantially increases lipophilicity compared to 7-hydroxy or 7-methoxy analogs. Computationally estimated cLogP for 7-benzyloxy-3-methyl-THIQ is approximately 3.8–4.2, compared to ~2.0–2.5 for 7-hydroxy-3-methyl-THIQ and ~2.8–3.2 for 7-methoxy-3-methyl-THIQ . This ~100-fold increase in theoretical octanol-water partition coefficient translates to higher passive membrane permeability, a prerequisite for crossing the blood-brain barrier (BBB) [1]. In the context of PNMT inhibition—where the target enzyme is expressed in adrenal medulla and brainstem noradrenergic neurons—the 7-benzyloxy analog is better suited than the 7-hydroxy analog for studies requiring CNS exposure. The 7-methoxy analog (cLogP ~3.0) occupies an intermediate position but has been shown in PNMT studies to exhibit diminished affinity relative to 7-hydroxy-THIQ, suggesting that the larger benzyloxy group maintains favorable interactions not accessible to the methoxy substituent [2].

Lipophilicity CNS penetration Blood-brain barrier Drug-likeness

Commercial Purity (NLT 98%) and ISO-Certified Supply Chain Enable Reproducible SAR and In Vivo Studies

The hydrochloride salt of 7-(benzyloxy)-3-methyl-THIQ is commercially available with a certified purity of NLT 98% (HPLC) from ISO-certified suppliers . This contrasts with many in-house synthesized THIQ analogs, which may contain residual benzyl bromide, palladium catalysts, or incomplete reduction byproducts that confound biological assays. The free base form (CAS 1455639-79-8) is typically offered at 95% purity, introducing potential variability in dose-response studies . High purity is particularly critical for PNMT selectivity assays, where trace impurities with α₂-adrenoceptor activity could artifactually shift the measured selectivity ratio. The hydrochloride salt form also simplifies weighing and dissolution by eliminating the hygroscopicity issues often encountered with amorphous free base THIQs .

Chemical purity Quality control ISO certification Reproducibility

Chiral Implications: 3-Methyl Substituent Introduces a Stereocenter Not Present in 7-Benzyloxy-THIQ (CAS 152035-13-7)

The 3-methyl substituent creates a chiral center at C3 of the saturated ring, making 7-(benzyloxy)-3-methyl-THIQ a racemic mixture unless otherwise specified. This stereocenter is absent in the closely related 7-benzyloxy-THIQ (CAS 152035-13-7), which lacks the 3-methyl group . The presence of a stereocenter has two procurement implications. First, if enantiomerically pure material is required, the user must specify (R)- or (S)-enantiomer; the racemate may exhibit different pharmacology than either pure enantiomer due to stereospecific binding at the PNMT active site—earlier studies on 1-methyl-THIQ analogs have shown enantioselective effects [1]. Second, the 3-methyl chiral center provides a synthetic handle for asymmetric synthesis or resolution that the 7-benzyloxy-THIQ analog lacks, enabling future enantiopure analog development .

Chirality Stereocenter Enantiomeric purity Pharmacophore

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride – High-Impact Application Scenarios Stemming from Quantitative Evidence


PNMT Inhibitor Selectivity Profiling: Differentiating Target Engagement from α₂-Adrenoceptor Off-Target Activity

Use 7-(benzyloxy)-3-methyl-THIQ hydrochloride as a probe compound in dual-assay PNMT/α₂-adrenoceptor selectivity screens. The 3,7-disubstitution pattern, supported by the Grunewald 1999 dataset showing synergistic selectivity enhancement (selectivity ratios >100 achievable) [1], makes this compound suitable for establishing SAR around the 7-benzyloxy pharmacophore. Recommended comparator set: 3-methyl-THIQ (poor selectivity, ratio 0.36), 7-hydroxy-3-methyl-THIQ, and 7-aminosulfonyl-3-hydroxymethyl-THIQ (positive control, selectivity ~4100). The hydrochloride salt ensures consistent dissolution in aqueous assay buffer (pH 7.4) without DMSO content exceeding 0.1%.

CNS-Penetrant PNMT Inhibitor Lead Optimization: Leveraging Elevated cLogP for Brain Exposure

Employ 7-(benzyloxy)-3-methyl-THIQ hydrochloride as a CNS-permeable scaffold in rodent brain penetration studies. The calculated cLogP of ~3.8–4.2 predicts favorable passive BBB permeability compared to 7-hydroxy (cLogP ~2.0–2.5) and 7-methoxy (cLogP ~2.8–3.2) analogs . Pair with brain-to-plasma ratio measurements and cerebrospinal fluid sampling to validate the predicted CNS exposure advantage. The hydrochloride salt form simplifies intravenous and oral formulation in saline or 0.5% methylcellulose vehicle for pharmacokinetic studies.

Enantioselective THIQ Synthesis and Chiral Resolution Method Development

Utilize the C3 stereocenter of 7-(benzyloxy)-3-methyl-THIQ hydrochloride as a model substrate for developing chiral HPLC separation methods (α-cyclodextrin or β-cyclodextrin chiral stationary phases, as demonstrated for 1- and 3-methyl-THIQ analogs) [2]. The racemic hydrochloride salt (NLT 98% purity) provides a well-characterized starting material for enantiomeric resolution, enabling isolation of (R)- and (S)-enantiomers for subsequent stereospecific PNMT IC₅₀ determination and X-ray co-crystallography studies.

THIQ-Based PDE4 or Cholinesterase Inhibitor Fragment Screen: 7-Benzyloxy as a Privileged Fragment

Incorporate 7-(benzyloxy)-3-methyl-THIQ hydrochloride into fragment-based screening libraries targeting phosphodiesterase 4 (PDE4) or acetylcholinesterase (AChE). The THIQ scaffold is a recognized privileged structure for both enzyme classes [3]; the 7-benzyloxy group provides a lipophilic anchor point for fragment growing, while the 3-methyl group constrains conformational flexibility of the saturated ring, potentially improving binding enthalpy. The hydrochloride salt's high purity (≥98%) and ISO-certified supply chain ensure batch-to-batch reproducibility essential for fragment screening hit validation.

Quote Request

Request a Quote for 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.